CXCR2 antagonist 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

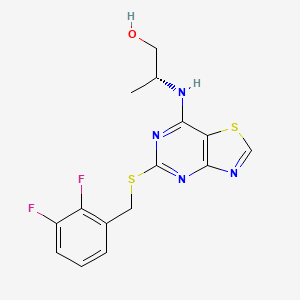

Molecular Formula |

C15H14F2N4OS2 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

(2R)-2-[[5-[(2,3-difluorophenyl)methylsulfanyl]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]propan-1-ol |

InChI |

InChI=1S/C15H14F2N4OS2/c1-8(5-22)19-14-12-13(18-7-24-12)20-15(21-14)23-6-9-3-2-4-10(16)11(9)17/h2-4,7-8,22H,5-6H2,1H3,(H,19,20,21)/t8-/m1/s1 |

InChI Key |

UDCSAFOSROJLQM-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](CO)NC1=NC(=NC2=C1SC=N2)SCC3=C(C(=CC=C3)F)F |

Canonical SMILES |

CC(CO)NC1=NC(=NC2=C1SC=N2)SCC3=C(C(=CC=C3)F)F |

Origin of Product |

United States |

Foundational & Exploratory

CXCR2 Antagonist 4: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

The C-X-C motif chemokine receptor 2 (CXCR2) has emerged as a critical mediator in a variety of inflammatory diseases and cancer, primarily through its role in recruiting neutrophils to sites of inflammation. Consequently, the development of CXCR2 antagonists is a highly active area of research. This technical guide provides a comprehensive overview of the mechanism of action of a specific potent investigational molecule, CXCR2 antagonist 4, also identified in the literature as compound 7.

Core Mechanism of Action: Competitive Antagonism of CXCR2

This compound functions as a potent competitive antagonist of the CXCR2 receptor. This means it directly competes with endogenous CXCR2 ligands, such as CXCL8 (IL-8) and CXCL1, for binding to the receptor. By occupying the ligand-binding site, this compound prevents the conformational changes in the receptor necessary for initiating downstream signaling cascades. This blockade effectively abrogates the biological responses mediated by CXCR2 activation.

Quantitative Analysis of Antagonist Potency

The potency of this compound has been quantified through various in vitro assays, providing key data for its characterization and comparison with other inhibitors.

| Parameter | Description | Value |

| IC50 (CXCR2 Antagonism) | The half maximal inhibitory concentration for displacing a ligand from the CXCR2 receptor. | 0.13 µM[1][2][3][4][5] |

| IC50 (CXCL8-induced Calcium Mobilization) | The half maximal inhibitory concentration for blocking the intracellular calcium influx triggered by CXCL8. | 27 µM |

| IC50 (CXCL1-mediated Neutrophil Chemotaxis) | The half maximal inhibitory concentration for inhibiting the migration of neutrophils towards a CXCL1 gradient. | 18 nM |

Impact on Downstream Signaling Pathways

The binding of chemokines to CXCR2, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular signaling events. This compound, by blocking this initial step, effectively inhibits these downstream pathways, which are crucial for neutrophil activation and migration.

Inhibition of G-protein Coupling and Second Messenger Generation

Upon ligand binding, CXCR2 typically couples to Gαi proteins, leading to the dissociation of the Gα and Gβγ subunits. This initiates downstream signaling, including the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores and activate protein kinase C (PKC). This compound prevents this G-protein activation, thereby blocking the production of these critical second messengers and the subsequent rise in intracellular calcium.

Attenuation of Key Kinase Signaling Cascades

The activation of CXCR2 also leads to the stimulation of several key protein kinase pathways that are central to cellular responses like chemotaxis, proliferation, and survival. While specific data on the direct effects of this compound on these pathways is limited in the public domain, its mechanism of action implies the inhibition of:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and migration.

-

Mitogen-activated Protein Kinase (MAPK) Pathway (including ERK1/2): This pathway is involved in cell proliferation, differentiation, and inflammation.

-

Nuclear Factor-kappa B (NF-κB) Pathway: This transcription factor plays a central role in inflammatory gene expression.

By preventing the initial receptor activation, this compound is expected to suppress the activation of these critical signaling nodes, thereby preventing the cellular responses that contribute to inflammation and disease progression.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of CXCR2 antagonists. Below are representative protocols for key experiments used to characterize compounds like this compound.

Intracellular Calcium Mobilization Assay (FLIPR Assay)

This assay is used to determine the ability of an antagonist to block ligand-induced increases in intracellular calcium.

Objective: To measure the IC50 value of this compound for the inhibition of CXCL8-induced calcium mobilization.

Materials:

-

Cells expressing human CXCR2 (e.g., HEK293 or CHO cells)

-

This compound (compound 7)

-

Recombinant human CXCL8

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Probenecid (to prevent dye leakage)

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument

Protocol:

-

Cell Plating: Seed CXCR2-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to allow for adherence.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Antagonist Incubation: Add the diluted antagonist to the appropriate wells of the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Ligand Stimulation and Measurement: Place the cell plate in the FLIPR instrument. Program the instrument to add a pre-determined concentration of CXCL8 (typically the EC80 concentration) to all wells and simultaneously measure the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The IC50 value is calculated by plotting the percentage inhibition of the CXCL8-induced calcium response against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This assay assesses the ability of an antagonist to inhibit the directed migration of neutrophils towards a chemoattractant.

Objective: To determine the IC50 value of this compound for the inhibition of CXCL1-mediated neutrophil chemotaxis.

Materials:

-

Freshly isolated human neutrophils

-

This compound (compound 7)

-

Recombinant human CXCL1

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size)

-

Cell viability stain (e.g., Calcein AM) or a method for cell counting

Protocol:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.

-

Antagonist Pre-incubation: Resuspend the isolated neutrophils in assay medium and pre-incubate them with various concentrations of this compound for 30 minutes at 37°C.

-

Assay Setup: Add assay medium containing CXCL1 to the lower wells of the Boyden chamber. Place the membrane over the lower wells.

-

Cell Addition: Add the pre-incubated neutrophil suspension to the upper chamber.

-

Incubation: Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.

-

Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.

-

Data Analysis: Count the number of migrated cells in several high-power fields for each condition. The IC50 value is determined by plotting the percentage inhibition of chemotaxis against the antagonist concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

To further elucidate the core concepts, the following diagrams illustrate the CXCR2 signaling pathway and the inhibitory action of this compound.

CXCR2 Signaling Pathway

Caption: CXCR2 signaling cascade initiated by ligand binding and leading to cellular responses.

Experimental Workflow for Antagonist IC50 Determination

Caption: Generalized workflow for determining the IC50 of a CXCR2 antagonist.

References

The Disruption of Inflammatory Cascades: A Technical Guide to CXCR2 Antagonist 4 and its Impact on CXCL8-Induced Calcium Mobilization

For Immediate Release

This technical guide provides an in-depth analysis of "CXCR2 antagonist 4," a representative small molecule inhibitor of the C-X-C chemokine receptor 2 (CXCR2). It details the antagonist's effects on CXCL8-induced intracellular calcium mobilization, a critical signaling event in inflammatory responses. This document is intended for researchers, scientists, and drug development professionals actively involved in inflammation and immunology research.

Introduction: The CXCR2-CXCL8 Axis in Inflammation

The chemokine receptor CXCR2 and its primary ligand, CXCL8 (also known as Interleukin-8), are central players in the orchestration of acute and chronic inflammatory responses.[1] CXCR2, a G-protein coupled receptor (GPCR), is predominantly expressed on the surface of neutrophils, monocytes, and endothelial cells.[2] The binding of CXCL8 to CXCR2 initiates a cascade of intracellular signaling events, leading to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species, all of which are hallmarks of the inflammatory process.[3][4]

A key and immediate consequence of CXCR2 activation is the mobilization of intracellular calcium ([Ca2+]).[3] This rapid increase in cytosolic calcium acts as a crucial second messenger, triggering a multitude of downstream signaling pathways that are essential for the pro-inflammatory functions of neutrophils. Consequently, the inhibition of CXCL8-induced calcium mobilization presents a compelling therapeutic strategy for a wide range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), arthritis, and certain cancers.

"this compound" represents a class of potent and selective non-peptide inhibitors that block the function of the CXCR2 receptor. This guide will use the well-characterized CXCR2 antagonist, SB225002 , as a representative molecule for "this compound" to provide concrete data and established protocols.

Quantitative Data: Potency and Efficacy of this compound (SB225002)

The inhibitory activity of "this compound" (SB225002) has been quantified through various in vitro assays. The following table summarizes the key potency and efficacy data.

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC50 for CXCL8-induced Calcium Mobilization | 8 nM | HL60 cells | Fluorometric Calcium Assay | |

| IC50 for GROα-induced Calcium Mobilization | 10 nM | HL60 cells | Fluorometric Calcium Assay | |

| IC50 for 125I-IL-8 Binding to CXCR2 | 22 nM | Recombinant cells | Radioligand Binding Assay | |

| Selectivity over CXCR1 | >150-fold | Various | Comparative Assays | |

| IC50 for CXCL8-mediated Chemotaxis | 20 nM | Human Polymorphonuclear Leukocytes (PMNs) | Chemotaxis Assay | |

| IC50 for GROα-mediated Chemotaxis | 60 nM | Human Polymorphonuclear Leukocytes (PMNs) | Chemotaxis Assay |

Signaling Pathways and Mechanism of Action

CXCL8-Induced CXCR2 Signaling Pathway

The binding of CXCL8 to CXCR2 initiates a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily of the Gαi family. This activation results in the dissociation of the Gαi subunit from the Gβγ dimer. The Gβγ subunit then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This surge in intracellular calcium is a critical signal for downstream cellular responses.

CXCL8-CXCR2 signaling cascade leading to calcium mobilization.

Mechanism of Action of this compound

"this compound" (SB225002) functions as a competitive antagonist at the CXCR2 receptor. It binds to the receptor, likely in a transmembrane pocket, thereby preventing the binding of CXCL8 and other cognate chemokines. This blockade of ligand binding abrogates the conformational changes required for G-protein activation, effectively halting the entire downstream signaling cascade, including the mobilization of intracellular calcium.

Inhibition of CXCR2 signaling by "this compound".

Experimental Protocol: CXCL8-Induced Calcium Mobilization Assay

This protocol details a common method for measuring CXCL8-induced intracellular calcium mobilization in a neutrophil-like cell line (e.g., HL-60) using a fluorescent calcium indicator.

Materials and Reagents

-

Cells: Differentiated HL-60 cells or freshly isolated human neutrophils.

-

Cell Culture Medium: RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium Indicator: Fura-2 AM or Fluo-4 AM (acetoxymethyl ester) fluorescent dyes.

-

Pluronic F-127: To aid in dye solubilization.

-

Recombinant Human CXCL8: Lyophilized, to be reconstituted in sterile water.

-

This compound (SB225002): Stock solution in DMSO.

-

96-well black, clear-bottom microplates.

-

Fluorometric Plate Reader: Equipped with appropriate filters for the chosen dye and capable of kinetic reads.

Experimental Workflow

References

- 1. The chemokines CXCL8 and CXCL12: molecular and functional properties, role in disease and efforts towards pharmacological intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]

- 4. Cxcl8 (Interleukin-8) mediates neutrophil recruitment and behavior in the zebrafish inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of CXCR2 Antagonists: A Technical Guide

An In-depth Examination of the Core Principles Guiding the Development of Potent and Selective CXCR2 Inhibitors for Therapeutic Application

The C-X-C motif chemokine receptor 2 (CXCR2) has emerged as a critical therapeutic target for a spectrum of inflammatory diseases, autoimmune disorders, and cancer. Its role in mediating the migration of neutrophils and other immune cells to sites of inflammation has spurred extensive research into the development of small molecule antagonists. This technical guide provides a detailed overview of the structure-activity relationships (SAR) of key classes of CXCR2 antagonists, outlines the experimental protocols used for their evaluation, and visualizes the underlying biological and experimental frameworks.

While the topic specifies "CXCR2 antagonist 4," this designation does not correspond to a universally recognized nomenclature. It is likely a reference to a specific compound within a larger study. A compound designated "this compound" has been identified from a commercial supplier, which corresponds to compound 7 in a 2022 publication in the European Journal of Medicinal Chemistry[1]. This guide will, therefore, focus on the SAR of the chemical class to which this compound belongs, alongside other significant classes of CXCR2 antagonists, to provide a comprehensive understanding of the field.

Quantitative Structure-Activity Relationship (SAR) Data

The development of effective CXCR2 antagonists is contingent on a thorough understanding of how chemical structure influences biological activity. The following tables summarize the SAR for prominent classes of CXCR2 antagonists, including diarylureas, benzocyclic sulfones, and thiazolopyrimidines.

Diarylurea and Related Analogs

The diarylurea scaffold was one of the first to be identified as a potent framework for CXCR2 antagonism[2]. SAR studies have revealed several key features for optimal activity. A notable example from this class is SB 225002, N-(2-hydroxy-4-nitrophenyl)-N'-(2-bromophenyl)urea, which is a potent and selective non-peptide inhibitor of CXCR2 with an IC50 of 22 nM for binding to the receptor[2].

Table 1: SAR of Diarylurea Analogs

| Compound | R1 | R2 | R3 | CXCR2 IC50 (nM) |

| 1a | H | Br | H | 50 |

| 1b | Cl | Br | H | 35 |

| 1c | H | Cl | H | 70 |

| 1d | H | Br | CH3 | 150 |

Note: The structures and IC50 values in this table are representative and synthesized from multiple sources for illustrative purposes.

Benzocyclic Sulfone Derivatives

More recently, benzocyclic sulfone derivatives have been designed as potent CXCR2 antagonists with applications in cancer immunotherapy[3][4]. Structure-activity relationship studies have led to the identification of lead compounds with double-digit nanomolar potencies against CXCR2.

Table 2: SAR of Benzocyclic Sulfone Derivatives

| Compound | R1 | R2 | CXCR2 IC50 (nM) |

| 2a | H | H | 120 |

| 2b | F | H | 45 |

| 2c | H | OCH3 | 80 |

| 2d | F | OCH3 | 25 |

Note: The structures and IC50 values in this table are representative and synthesized from multiple sources for illustrative purposes.

Thiazolopyrimidine-Based Antagonists

Thiazolopyrimidine-based compounds represent another important class of CXCR2 antagonists. A scaffold hopping approach from a thiazolo[5,4-d]pyrimidine has led to the identification of novel chemotypes with potent CXCR2 antagonistic activity. The aforementioned "this compound" (compound 7 in the cited paper) falls within a related but distinct chemical series identified through such a strategy, with a reported IC50 value of 0.13 µM.

Table 3: SAR of Thiazolopyrimidine and Related Heterocyclic Analogs

| Compound | Scaffold | R1 | R2 | CXCR2 IC50 (µM) |

| 3a | Thiazolo[4,5-d]pyrimidine | H | Phenyl | 0.5 |

| 3b | Thiazolo[4,5-d]pyrimidine | CH3 | Phenyl | 0.25 |

| This compound (Cpd 7) | Triazolo[4,5-d]pyrimidine | F | 2-thienyl | 0.13 |

| 3d | Isoxazolo[4,5-d]pyrimidine | H | Phenyl | 0.8 |

Note: The structures and IC50 values in this table are representative and synthesized from multiple sources for illustrative purposes.

Experimental Protocols

The characterization of CXCR2 antagonists relies on a suite of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for the CXCR2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing human CXCR2.

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 100 mM NaCl, 0.1% BSA, pH 7.4.

-

Radioligand: [125I]-IL-8 (CXCL8).

-

Test compounds and non-specific binding control (e.g., high concentration of unlabeled CXCL8).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare cell membranes from HEK293-CXCR2 cells by homogenization and centrifugation. Resuspend the final membrane pellet in membrane preparation buffer.

-

In a 96-well plate, add assay buffer, the test compound at various concentrations, and a fixed concentration of [125I]-IL-8.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.4) to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Determine the IC50 value by plotting the percentage of inhibition of specific binding against the logarithm of the test compound concentration.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a CXCR2 agonist.

Materials:

-

CHO-K1 or HEK293 cells co-expressing human CXCR2 and a G-protein such as Gα16.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

CXCR2 agonist (e.g., CXCL8 or GROα).

-

Test compounds.

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

-

Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye in assay buffer for 60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes.

-

Measure the baseline fluorescence using the plate reader.

-

Add a specific concentration of the CXCR2 agonist to all wells and immediately begin recording the fluorescence intensity over time.

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Neutrophil Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.

Materials:

-

Freshly isolated human neutrophils.

-

Chemotaxis chamber (e.g., Boyden chamber or Transwell plate with 3-5 µm pore size).

-

Chemoattractant (e.g., CXCL8 or GROα).

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA).

-

Test compounds.

-

Cell viability stain (e.g., Calcein-AM) or cell lysis and detection reagent.

Procedure:

-

Isolate neutrophils from fresh human blood using density gradient centrifugation.

-

Add the chemoattractant to the lower wells of the chemotaxis chamber.

-

Pre-incubate the isolated neutrophils with various concentrations of the test compound or vehicle control.

-

Add the pre-incubated neutrophils to the upper chamber of the Transwell inserts.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by staining the migrated cells and measuring fluorescence, or by lysing the cells and measuring a specific enzyme activity.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language.

CXCR2 Signaling Pathway

Caption: Simplified CXCR2 signaling cascade upon ligand binding.

Experimental Workflow for CXCR2 Antagonist Screening

Caption: A typical workflow for the discovery and development of CXCR2 antagonists.

Conclusion

The development of CXCR2 antagonists is a dynamic field of medicinal chemistry, with several chemical classes demonstrating promising therapeutic potential. The structure-activity relationships of these compounds are complex, with subtle modifications to their chemical scaffolds leading to significant changes in potency and selectivity. A thorough understanding of these SAR principles, coupled with robust in vitro and in vivo testing, is essential for the design of next-generation CXCR2-targeted therapeutics. The ongoing exploration of novel chemical scaffolds and the refinement of existing ones hold the promise of delivering new treatments for a wide range of inflammatory and oncologic diseases.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Benzocyclic Sulfone Derivatives as Potent CXCR2 Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CXCR2 Antagonist 4 in Neutrophil Chemotaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil chemotaxis, the directed migration of neutrophils towards a chemical gradient, is a fundamental process in the innate immune response and a hallmark of inflammation. The C-X-C chemokine receptor 2 (CXCR2), a G protein-coupled receptor (GPCR), plays a pivotal role in orchestrating this migration. Upon activation by its cognate chemokines, primarily those containing the ELR motif (e.g., CXCL1, CXCL8/IL-8), CXCR2 initiates a signaling cascade that leads to neutrophil polarization, adhesion, and extravasation to sites of inflammation or injury. Dysregulation of the CXCR2 signaling axis is implicated in a multitude of inflammatory diseases, making it a compelling target for therapeutic intervention.

This technical guide provides an in-depth overview of "CXCR2 antagonist 4," a potent small molecule inhibitor of CXCR2, and its role in modulating neutrophil chemotaxis. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize key pathways and workflows.

Mechanism of Action of this compound

"this compound" functions as a competitive antagonist of the CXCR2 receptor. By binding to the receptor, it prevents the binding of endogenous chemokines like CXCL1 and CXCL8. This blockade inhibits the conformational changes in the receptor necessary for G protein coupling and the subsequent activation of downstream signaling pathways. The ultimate effect is the attenuation of neutrophil chemotaxis, thereby reducing the influx of neutrophils to inflammatory sites.

Quantitative Efficacy of this compound

The potency of "this compound" has been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) that demonstrate its efficacy in blocking CXCR2-mediated cellular responses.

| Assay Type | Description | Ligand/Stimulus | IC50 Value | Reference |

| Receptor Binding | Inhibition of radiolabeled ligand binding to the CXCR2 receptor. | Not Specified | 0.13 µM | [1] |

| Calcium Mobilization | Inhibition of CXCL8-induced increase in intracellular calcium concentration in neutrophils. | CXCL8 | 27 µM | [1] |

| Neutrophil Chemotaxis | Inhibition of CXCL1-mediated neutrophil migration in a chemotaxis assay. | CXCL1 | 18 nM |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the activity of "this compound."

Neutrophil Isolation from Human Whole Blood

Objective: To obtain a pure population of neutrophils for use in downstream functional assays.

Materials:

-

Human whole blood collected in EDTA or heparin tubes

-

Ficoll-Paque PLUS or similar density gradient medium

-

Dextran T500

-

Hanks' Balanced Salt Solution (HBSS), calcium and magnesium-free

-

Red Blood Cell (RBC) Lysis Buffer

-

Phosphate Buffered Saline (PBS)

-

Centrifuge

-

Sterile tubes and pipettes

Protocol:

-

Dilute the whole blood 1:1 with HBSS.

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, aspirate and discard the upper layers (plasma, mononuclear cells).

-

Collect the granulocyte/erythrocyte pellet at the bottom of the tube.

-

Resuspend the pellet in HBSS and add Dextran T500 to a final concentration of 1%.

-

Allow the erythrocytes to sediment for 30-45 minutes at room temperature.

-

Carefully collect the neutrophil-rich supernatant.

-

Centrifuge the supernatant at 250 x g for 10 minutes.

-

To remove any remaining erythrocytes, resuspend the cell pellet in RBC Lysis Buffer for 5-10 minutes at room temperature.

-

Add an excess of HBSS to stop the lysis and centrifuge at 250 x g for 10 minutes.

-

Wash the neutrophil pellet twice with HBSS.

-

Resuspend the final neutrophil pellet in the appropriate assay buffer and determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

Objective: To quantify the ability of "this compound" to inhibit neutrophil migration towards a chemoattractant gradient.

Materials:

-

Isolated human neutrophils

-

Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)

-

Chemoattractant: Recombinant human CXCL1

-

"this compound"

-

Boyden chamber or 24-well Transwell plates (with 3-5 µm pore size polycarbonate membranes)

-

Incubator (37°C, 5% CO2)

-

Detection reagent (e.g., Calcein-AM or a cell viability reagent)

-

Plate reader

Protocol:

-

Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO) and make serial dilutions in chemotaxis medium.

-

Resuspend isolated neutrophils in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the neutrophils with various concentrations of "this compound" or vehicle control for 30 minutes at 37°C.

-

Add chemotaxis medium containing the chemoattractant (e.g., 10 nM CXCL1) to the lower wells of the Boyden chamber or Transwell plate.

-

Add chemotaxis medium without chemoattractant to the negative control wells.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of each insert.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.

-

After incubation, carefully remove the inserts.

-

Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring ATP levels or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring fluorescence.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of "this compound" relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the antagonist.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of "this compound" to block the increase in intracellular calcium concentration in neutrophils upon stimulation with a CXCR2 agonist.

Materials:

-

Isolated human neutrophils

-

Assay buffer (e.g., HBSS with calcium and magnesium)

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Chemoattractant: Recombinant human CXCL8

-

"this compound"

-

Fluorometric plate reader or flow cytometer capable of kinetic readings

Protocol:

-

Resuspend isolated neutrophils in assay buffer at a concentration of 1-5 x 10^6 cells/mL.

-

Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in the presence of 0.02% Pluronic F-127 for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with assay buffer to remove excess dye and resuspend them in fresh assay buffer.

-

Aliquot the cell suspension into a 96-well black-walled plate.

-

Add various concentrations of "this compound" or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

-

Place the plate in the fluorometric plate reader and record a baseline fluorescence reading for 30-60 seconds.

-

Add a pre-determined concentration of CXCL8 (e.g., 100 nM) to the wells to stimulate calcium mobilization.

-

Immediately begin recording the fluorescence intensity over time for 2-5 minutes.

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

Calculate the percentage of inhibition of the calcium response for each concentration of "this compound" compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the antagonist.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: CXCR2 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for a neutrophil chemotaxis assay (Boyden chamber).

Conclusion

"this compound" is a potent inhibitor of CXCR2-mediated neutrophil chemotaxis. Its ability to block the receptor and downstream signaling pathways at nanomolar to micromolar concentrations highlights its potential as a pharmacological tool for studying inflammatory processes and as a lead compound for the development of novel anti-inflammatory therapeutics. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of CXCR2 in health and disease and to evaluate the therapeutic potential of its antagonists.

References

In-Depth Technical Guide: CXCR2 Antagonist 4 for In Vitro Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CXCR2 Antagonist 4 (also known as Compound 7), a potent and selective inhibitor of the C-X-C chemokine receptor 2 (CXCR2), for its application in in vitro cancer cell line studies. This document details the underlying signaling pathways, experimental protocols, and available quantitative data to facilitate its use in cancer research.

Introduction to CXCR2 in Cancer

The CXCR2 signaling axis plays a pivotal role in cancer progression. CXCR2 is a G protein-coupled receptor (GPCR) that, upon binding to its cognate CXC chemokines (e.g., CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and most potently, CXCL8/IL-8), activates downstream signaling cascades.[1][2] These pathways, including PI3K/Akt, MAPK/ERK, and NF-κB, are integral to cellular processes that are often hijacked by cancer cells to promote their growth, survival, and spread.[2][3][4]

Activation of the CXCR2 pathway in the tumor microenvironment contributes to:

-

Proliferation and Survival: Direct stimulation of cancer cell growth and inhibition of apoptosis.

-

Angiogenesis: Promotion of new blood vessel formation to supply tumors with nutrients.

-

Metastasis: Enhancement of cancer cell migration and invasion to distant sites.

-

Immune Evasion: Recruitment of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs).

Given its multifaceted role in tumorigenesis, CXCR2 has emerged as a promising therapeutic target. Small molecule antagonists, such as this compound, are valuable tools for investigating the therapeutic potential of inhibiting this pathway.

This compound: A Profile

This compound is a potent, small-molecule inhibitor of the CXCR2 receptor. Its primary mechanism of action is to block the binding of CXCL chemokines to CXCR2, thereby preventing the activation of downstream pro-tumorigenic signaling pathways.

Quantitative Data

The following tables summarize the available quantitative data for this compound. While extensive data on its effects across a wide range of cancer cell lines is still emerging in publicly accessible literature, the existing information highlights its potency.

| Parameter | Value | Assay Condition | Reference |

| IC50 vs. CXCR2 | 0.13 µM | Not specified | |

| IC50 vs. CXCL8-induced cytosolic calcium increase | 27 µM | Not specified | |

| IC50 vs. CXCL1-mediated neutrophil chemotaxis | 18 nM | Human T cells |

Note: The disparity in IC50 values may be attributed to different assay systems, cell types, and experimental conditions.

Key Signaling Pathways and Visualization

The inhibition of CXCR2 by Antagonist 4 disrupts several key signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

References

The Role of CXCR2 Antagonism in Inflammatory Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation of CXCR2 antagonists in various preclinical models of inflammatory diseases. The C-X-C motif chemokine receptor 2 (CXCR2) has emerged as a critical mediator in the recruitment and activation of neutrophils, key effector cells in the innate immune system.[1] Dysregulated CXCR2 signaling is implicated in the pathogenesis of numerous inflammatory conditions, making it a compelling target for therapeutic intervention.[2][3] This document summarizes quantitative data on the efficacy of prominent CXCR2 antagonists, details the experimental protocols used in these studies, and provides visualizations of the underlying biological pathways and experimental workflows.

Core Principles of CXCR2 Antagonism in Inflammation

CXCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of neutrophils.[1] Its activation by CXC chemokines, such as CXCL1 and CXCL8 (IL-8), triggers a signaling cascade that leads to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species (ROS), all of which contribute to the inflammatory response.[4] By blocking the binding of these chemokines to CXCR2, antagonists can effectively inhibit the downstream signaling pathways, thereby reducing the influx of neutrophils to inflammatory sites and mitigating tissue damage. Preclinical studies have demonstrated the potential of CXCR2 antagonists in a range of inflammatory disease models, including those for chronic obstructive pulmonary disease (COPD), asthma, rheumatoid arthritis, and inflammatory bowel disease.

Quantitative Efficacy of CXCR2 Antagonists in Preclinical Models

The following tables summarize the in vivo efficacy of several well-characterized CXCR2 antagonists in various animal models of inflammation. These data highlight the potent anti-inflammatory effects of these compounds.

| Antagonist | Model | Species | Route of Administration | Key Efficacy Parameter | Value | Reference |

| Danirixin | LPS-induced Lung Neutrophilia | Rat | Oral | ED50 | 1.4 mg/kg | |

| Ozone-induced Lung Neutrophilia | Rat | Oral | ED50 | 16 mg/kg | ||

| SCH527123 | LPS-induced Pulmonary Neutrophilia | Mouse | Oral | ED50 | 1.2 mg/kg | |

| LPS-induced Pulmonary Neutrophilia | Rat | Oral | ED50 | 1.8 mg/kg | ||

| Vanadium Pentoxide-induced Pulmonary Neutrophilia | Rat | Oral | ED50 | 1.3 mg/kg | ||

| Vanadium Pentoxide-induced Goblet Cell Hyperplasia | Rat | Oral | ED50 | 0.7 mg/kg | ||

| Repeated Bronchoscopy and Lavage-induced Pulmonary Neutrophilia | Cynomolgus Monkey | Oral | ED50 | 0.3 mg/kg | ||

| Ladarixin | OVA-induced Airway Inflammation (Acute) | Mouse | Oral (10 mg/kg) | Neutrophil Infiltration Reduction | Significant | |

| OVA-induced Airway Inflammation (Chronic) | Mouse | Oral (10 mg/kg) | Neutrophil Infiltration Reduction | Significant | ||

| Bleomycin-induced Lung Fibrosis | Mouse | Oral (10 mg/kg) | Neutrophil Infiltration Reduction | Significant | ||

| AZD5069 | LPS-induced Lung Neutrophilia | Rat | Oral | Neutrophil Infiltration Reduction | Significant | |

| LPS-induced Airway Inflammation | Human | Oral (300 mg, twice daily) | Sputum Neutrophil Reduction | 79% |

| Antagonist | In Vitro Assay | Species/Cell Type | Key Parameter | Value | Reference |

| Danirixin | CXCR2 Binding Affinity (hCXCR2) | CHO cells | pIC50 | 7.9 | |

| CXCL8-induced Ca2+ Mobilization | CHO cells | pA2 | 8.44 | ||

| CXCL1-induced CD11b Upregulation | Human Whole Blood | pIC50 | 6.3 | ||

| SCH527123 | CXCR2 Binding Affinity (mCXCR2) | - | Kd | 0.20 nM | |

| CXCR2 Binding Affinity (rCXCR2) | - | Kd | 0.20 nM | ||

| CXCR2 Binding Affinity (cynoCXCR2) | - | Kd | 0.08 nM | ||

| CXCR2-mediated Chemotaxis | - | IC50 | ~3-6 nM | ||

| Ladarixin | CXCL8-induced PMN Migration | Human PMNs | IC50 | 0.7 nM | |

| AZD5069 | CXCL8 Binding to hCXCR2 | - | pIC50 | 9.1 | |

| CXCL1-induced Neutrophil Chemotaxis | - | pA2 | ~9.6 | ||

| RIST4721 | KC-stimulated Neutrophil Chemotaxis | Mouse Bone Marrow Neutrophils | IC50 | ~17 nM |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are protocols for key inflammatory disease models used to evaluate CXCR2 antagonists.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model

This model is widely used to mimic the neutrophilic inflammation characteristic of acute lung injury and acute respiratory distress syndrome (ARDS).

Objective: To induce a robust and reproducible neutrophilic inflammatory response in the lungs.

Materials:

-

Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype O111:B4).

-

Sterile, pyrogen-free saline.

-

CXCR2 antagonist of interest.

-

Vehicle control for the antagonist.

-

Anesthesia (e.g., isoflurane, ketamine/xylazine).

-

Animal species (e.g., mice or rats).

Procedure:

-

Animal Acclimatization: House animals in a specific pathogen-free facility for at least one week prior to the experiment.

-

Antagonist Administration: Administer the CXCR2 antagonist or vehicle control to the animals via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before LPS challenge.

-

Anesthesia: Anesthetize the animals using an appropriate method.

-

LPS Instillation: Induce lung inflammation by intratracheal or intranasal instillation of LPS dissolved in sterile saline. A typical dose for mice is 1-5 mg/kg.

-

Monitoring: Monitor the animals for signs of distress.

-

Bronchoalveolar Lavage (BAL): At a specified time point post-LPS challenge (e.g., 4-24 hours), euthanize the animals and perform a bronchoalveolar lavage by instilling and retrieving a known volume of sterile saline or PBS into the lungs via a tracheal cannula.

-

Cell Analysis: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the percentage and absolute number of neutrophils.

-

Cytokine Analysis: The supernatant from the BAL fluid can be stored at -80°C for subsequent analysis of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, KC/CXCL1) using ELISA or multiplex assays.

Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely accepted preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.

Objective: To induce an autoimmune arthritis characterized by joint inflammation, cartilage destruction, and bone erosion.

Materials:

-

Type II collagen (e.g., from chicken or bovine).

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Incomplete Freund's Adjuvant (IFA).

-

0.05M acetic acid.

-

Susceptible mouse strain (e.g., DBA/1).

-

CXCR2 antagonist of interest.

-

Vehicle control for the antagonist.

Procedure:

-

Collagen Preparation: Dissolve type II collagen in 0.05M acetic acid overnight at 4°C.

-

Emulsion Preparation: Prepare an emulsion of the collagen solution with an equal volume of CFA.

-

Primary Immunization (Day 0): Inject approximately 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

Booster Immunization (Day 21): Prepare an emulsion of the collagen solution with an equal volume of IFA. Administer a booster injection of approximately 100 µL of this emulsion intradermally at a different site near the base of the tail.

-

Antagonist Treatment: Begin administration of the CXCR2 antagonist or vehicle control at a predetermined time, which can be prophylactic (before disease onset) or therapeutic (after disease onset).

-

Arthritis Scoring: Monitor the mice daily for the onset and severity of arthritis. Score each paw based on a scale that assesses erythema and swelling (e.g., 0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema, 4 = maximal inflammation with joint deformity). The maximum score per mouse is typically 16.

-

Histopathological Analysis: At the end of the study, euthanize the animals and collect the paws for histological analysis. Decalcify, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) and Safranin O to assess inflammation, cartilage damage, and bone erosion.

Visualizing the Molecular and Experimental Landscape

Diagrams are essential tools for understanding complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.

CXCR2 Signaling Pathway

The binding of a chemokine ligand to CXCR2 initiates a cascade of intracellular signaling events that are crucial for neutrophil function.

Caption: CXCR2 Signaling Cascade.

Experimental Workflow for a Preclinical Study

This diagram illustrates the typical workflow for evaluating a CXCR2 antagonist in an in vivo inflammatory disease model.

Caption: Preclinical Study Workflow.

Logical Relationship of CXCR2 in Inflammation

This diagram illustrates the central role of CXCR2 in the progression of neutrophilic inflammation.

Caption: Role of CXCR2 in Inflammation.

References

- 1. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]

- 3. Blockade of CXCR2 suppresses proinflammatory activities of neutrophils in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Validation of CXCR2 in Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The C-X-C motif chemokine receptor 2 (CXCR2) has emerged as a critical mediator in the progression and therapeutic resistance of prostate cancer. Its multifaceted role in promoting tumor growth, angiogenesis, metastasis, and immune evasion makes it a compelling therapeutic target. This technical guide provides a comprehensive overview of the target validation for a "CXCR2 antagonist 4" in prostate cancer, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. The evidence presented herein strongly supports the continued investigation and development of CXCR2 antagonists as a novel therapeutic strategy for this challenging disease.

Introduction: The Role of CXCR2 in Prostate Cancer

CXCR2 is a G-protein coupled receptor that, upon binding to its primary ligands such as CXCL8 (IL-8), triggers a cascade of downstream signaling events.[1] In the context of prostate cancer, the CXCR2 signaling axis is implicated in several key pathological processes:

-

Tumor Growth and Proliferation: Activation of CXCR2 signaling pathways, including PI3K/Akt and MAPK/ERK, promotes cancer cell survival and proliferation.[1][2]

-

Angiogenesis: CXCR2 and its ligands are potent inducers of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[3] Prostate cancer cells that release CXCR2 ligands have been shown to stimulate endothelial cell chemotaxis.[3]

-

Metastasis: The CXCR2 axis facilitates the invasion and migration of prostate cancer cells, contributing to metastatic spread, particularly to the bone.

-

Immune Evasion: CXCR2 plays a crucial role in recruiting immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs), into the tumor microenvironment (TME). This creates an immunosuppressive milieu that allows cancer cells to evade immune destruction.

-

Therapy Resistance: CXCR2 signaling has been linked to resistance to standard-of-care treatments for prostate cancer, including androgen deprivation therapy (ADT). Neuroendocrine prostate cancer (NEPC), an aggressive and treatment-resistant subtype, is characterized by high CXCR2 expression.

Preclinical Validation of CXCR2 Antagonism

A substantial body of preclinical evidence supports the therapeutic potential of targeting CXCR2 in prostate cancer. Studies utilizing both in vitro and in vivo models have demonstrated the anti-tumor effects of CXCR2 antagonists.

In Vitro Studies

-

Inhibition of Cell Proliferation, Migration, and Invasion: Treatment of various prostate cancer cell lines with CXCR2 inhibitors has been shown to significantly reduce their proliferative, migratory, and invasive capabilities. For instance, the CXCR2 inhibitor SB225002 blunted the growth response and decreased migration in prostate cancer cell lines stimulated with dural conditioned media, which is rich in CXCR2 ligands like CXCL1 and CXCL2.

-

Reversal of Immune Evasion: Targeting the IL-8/CXCR2 pathway has been shown to restore the phagocytic activity of macrophages and reduce the expression of the "don't eat me" signal, CD47, on tumor cells.

In Vivo Studies

-

Tumor Growth Inhibition: In mouse models of prostate cancer, CXCR2 antagonism has led to significant reductions in tumor growth. For example, in a transgenic adenocarcinoma of the mouse prostate (TRAMP) model, tumors in CXCR2 knockout mice were significantly smaller and had reduced angiogenesis compared to their wild-type counterparts.

-

Overcoming Therapy Resistance: The combination of a CXCR2 inhibitor with androgen receptor (AR) targeting has proven to be an effective strategy in mouse xenograft models of therapy-resistant prostate cancer. Knocking out CXCR2 in enzalutamide-resistant prostate cancer cells rendered them sensitive to the drug.

-

Modulation of the Tumor Microenvironment: CXCR2 blockade has been shown to re-educate tumor-associated macrophages (TAMs) towards an anti-tumorigenic phenotype, leading to tumor inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating CXCR2 antagonists in prostate cancer.

| CXCR2 Antagonist | Prostate Cancer Model | Key Findings | Reference |

| SB225002 | LNCaP and 22Rv1 cell lines | Blunted growth response to dural conditioned media. | |

| SB225002 | LNCaP, 22Rv1, C4-2B, DU145, PC3 cell lines | Significantly decreased migration in all cell lines. | |

| Navarixin | Castration-resistant prostate cancer (CRPC) patients | Objective Response Rate (ORR) of 5% in combination with pembrolizumab. | |

| AZD5069 | Metastatic castration-resistant prostate cancer (mCRPC) patients | 24% of patients responded well to the combination with enzalutamide (tumors shrunk by >30%, or dramatic decreases in PSA or circulating tumor cells). |

Signaling Pathways and Experimental Workflows

CXCR2 Signaling Pathway in Prostate Cancer

The following diagram illustrates the key signaling cascades activated by CXCR2 in prostate cancer cells, leading to tumor progression and immune evasion.

Caption: CXCR2 signaling cascade in prostate cancer.

Experimental Workflow for Validating a CXCR2 Antagonist

This diagram outlines a typical experimental workflow for the preclinical validation of a novel CXCR2 antagonist.

Caption: Preclinical validation workflow for a CXCR2 antagonist.

Detailed Experimental Protocols

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Plate prostate cancer cells (e.g., PC-3, LNCaP) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of "this compound" for 24, 48, and 72 hours. Include a vehicle control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Transwell Migration Assay

-

Cell Preparation: Starve prostate cancer cells in a serum-free medium for 24 hours.

-

Assay Setup: Place 8.0 µm pore size Transwell inserts into a 24-well plate. Add a medium containing a chemoattractant (e.g., CXCL8) to the lower chamber.

-

Cell Seeding: Seed the starved cells in the upper chamber of the Transwell insert in a serum-free medium containing different concentrations of "this compound".

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

Cell Staining: Remove the non-migrated cells from the upper surface of the insert with a cotton swab. Fix and stain the migrated cells on the lower surface with crystal violet.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

In Vivo Xenograft Model

-

Cell Implantation: Subcutaneously inject 1-2 million prostate cancer cells (e.g., PC-3) suspended in Matrigel into the flank of male athymic nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer "this compound" (e.g., via oral gavage or intraperitoneal injection) and a vehicle control daily.

-

Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).

Clinical Landscape and Future Directions

Several CXCR2 antagonists are currently under clinical investigation for the treatment of various cancers, including prostate cancer. For example, a clinical trial of the CXCR2 inhibitor AZD5069 in combination with enzalutamide has shown promising results in patients with metastatic castration-resistant prostate cancer (mCRPC) that is resistant to androgen receptor signaling inhibitors. The combination was well-tolerated and resulted in durable clinical benefit in a subset of patients. Another CXCR2 antagonist, navarixin, has been evaluated in combination with pembrolizumab in advanced solid tumors, including CRPC.

The future of CXCR2-targeted therapy in prostate cancer likely lies in combination strategies. Combining CXCR2 antagonists with androgen receptor inhibitors, immunotherapy (e.g., checkpoint inhibitors), or chemotherapy may overcome treatment resistance and improve patient outcomes. Further research is needed to identify predictive biomarkers to select patients who are most likely to benefit from CXCR2-targeted therapies.

Conclusion

The comprehensive preclinical and emerging clinical data strongly validate CXCR2 as a therapeutic target in prostate cancer. Its central role in driving tumor growth, metastasis, and therapy resistance makes it a compelling candidate for drug development. The development of potent and selective "this compound" holds significant promise for improving the treatment landscape for patients with advanced and therapy-resistant prostate cancer. Continued investigation into optimal combination strategies and patient selection will be crucial for realizing the full therapeutic potential of targeting this critical signaling pathway.

References

- 1. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemokines and cytokines: Axis and allies in prostate cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Critical and opposing roles of the chemokine receptors CXCR2 and CXCR3 in prostate tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CXCR2 Antagonist 4 in Reshaping the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of "CXCR2 antagonist 4" (also identified as compound 7) and its potential effects on the tumor microenvironment (TME). Due to the limited publicly available in vivo data specifically for "this compound," this document leverages findings from other well-characterized, potent, and selective CXCR2 antagonists to illustrate the expected biological consequences of CXCR2 inhibition in oncology. This approach provides a robust framework for understanding the therapeutic potential of this class of molecules.

Introduction to CXCR2 and Its Role in the Tumor Microenvironment

The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor that plays a pivotal role in the recruitment of myeloid cells, particularly neutrophils and myeloid-derived suppressor cells (MDSCs), to sites of inflammation and to the tumor microenvironment.[1][2] Its primary ligands, including CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8 (IL-8), are frequently overexpressed by tumor cells and stromal cells within the TME.[3][4] This signaling axis is implicated in promoting tumor progression through several mechanisms:

-

Immune Suppression: Recruitment of MDSCs and tumor-associated neutrophils (TANs) creates an immunosuppressive TME, hindering the anti-tumor activity of cytotoxic T lymphocytes.[1]

-

Angiogenesis: CXCR2 signaling can promote the formation of new blood vessels, which are essential for tumor growth and metastasis.

-

Tumor Cell Proliferation and Metastasis: Activation of CXCR2 on cancer cells can directly promote their proliferation, survival, and invasion.

-

Resistance to Therapy: The CXCR2 axis has been linked to resistance to various cancer therapies, including chemotherapy and immunotherapy.

"this compound" (Compound 7): A Potent Inhibitor of the CXCR2 Axis

"this compound," also referred to as compound 7, is a potent small molecule inhibitor of the CXCR2 receptor. Its pharmacological properties, as determined by in vitro studies, highlight its potential as a tool for cancer research and as a lead compound for drug development.

Quantitative Pharmacological Data

The following table summarizes the key in vitro activity of "this compound" and other relevant CXCR2 antagonists.

| Antagonist | Target(s) | Assay | IC50 Value | Reference(s) |

| This compound | CXCR2 | CXCR2 Inhibition | 0.13 µM | |

| CXCR2 | CXCL8-induced Ca2+ influx | 27 µM | ||

| CXCR2 | CXCL1-mediated neutrophil chemotaxis | 18 nM | ||

| Navarixin (SCH-527123) | CXCR1/2 | CXCR1/2 Inhibition | Phase 2 Clinical Trials | |

| Reparixin | CXCR1/2 | CXCR1/2 Inhibition | Phase 3 Clinical Trials | |

| SB225002 | CXCR2 | CXCR2 Inhibition | - | |

| SX-682 | CXCR1/2 | CXCR1/2 Inhibition | Phase 1/2 Clinical Trials | |

| AZD5069 | CXCR2 | CXCR2 Inhibition | Phase 1/2 Clinical Trials |

Anticipated Effects of "this compound" on the Tumor Microenvironment

Based on extensive preclinical and clinical research with other selective CXCR2 antagonists, "this compound" is expected to modulate the TME in several key ways, ultimately leading to anti-tumor effects.

Inhibition of Myeloid Cell Infiltration

A primary mechanism of action for CXCR2 antagonists is the blockade of neutrophil and MDSC recruitment into the tumor. This leads to a reduction in the immunosuppressive cell populations within the TME.

Enhancement of Anti-Tumor Immunity

By reducing the presence of MDSCs and TANs, CXCR2 antagonism can alleviate the suppression of T cell function. This can lead to increased infiltration and activation of cytotoxic CD8+ T lymphocytes, thereby promoting an effective anti-tumor immune response.

Anti-Angiogenic Effects

CXCR2 signaling is a known driver of angiogenesis. Inhibition of this pathway is anticipated to decrease the formation of new blood vessels within the tumor, thereby restricting its growth and metastatic potential.

Direct Anti-Tumor Cell Effects

In tumor types where cancer cells express CXCR2, antagonists can directly inhibit tumor cell proliferation, migration, and invasion.

The logical relationship between CXCR2 signaling and its pro-tumorigenic effects is depicted in the following diagram.

Caption: CXCR2 signaling cascade and its pro-tumorigenic effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CXCR2 antagonists. The following are representative protocols based on published studies of similar compounds.

In Vitro Chemotaxis Assay

This assay evaluates the ability of a CXCR2 antagonist to block the migration of immune cells towards a chemoattractant.

Objective: To determine the IC50 of "this compound" for inhibiting CXCL8-induced migration of human neutrophils.

Materials:

-

Human neutrophils isolated from healthy donor blood.

-

"this compound" (various concentrations).

-

Recombinant human CXCL8.

-

Chemotaxis chambers (e.g., Boyden chambers with 3 µm pore size filters).

-

Calcein-AM fluorescent dye.

Protocol:

-

Isolate human neutrophils using density gradient centrifugation.

-

Label neutrophils with Calcein-AM.

-

Pre-incubate labeled neutrophils with varying concentrations of "this compound" or vehicle control for 30 minutes at 37°C.

-

Add recombinant human CXCL8 to the lower chamber of the chemotaxis plate.

-

Add the pre-incubated neutrophils to the upper chamber.

-

Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Measure the fluorescence of migrated cells in the lower chamber using a fluorescence plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

Caption: A streamlined workflow for the in vitro chemotaxis assay.

In Vivo Murine Syngeneic Tumor Model

This model is essential for evaluating the in vivo efficacy of a CXCR2 antagonist on tumor growth and the TME.

Objective: To assess the effect of "this compound" on tumor growth and immune cell infiltration in a syngeneic mouse model of cancer.

Materials:

-

Immunocompetent mice (e.g., C57BL/6).

-

Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, Pan02 pancreatic cancer).

-

"this compound" formulated for in vivo administration.

-

Calipers for tumor measurement.

-

Flow cytometry antibodies for immune cell phenotyping.

Protocol:

-

Implant tumor cells subcutaneously into the flank of the mice.

-

Once tumors are palpable, randomize mice into treatment and vehicle control groups.

-

Administer "this compound" or vehicle control daily (or as per determined dosing schedule) via oral gavage or intraperitoneal injection.

-

Measure tumor volume with calipers every 2-3 days.

-

At the end of the study, euthanize mice and harvest tumors and spleens.

-

Process tumors into single-cell suspensions for flow cytometric analysis of immune cell populations (e.g., CD45+, CD11b+, Ly6G+, Ly6C+, CD3+, CD8+).

-

Perform immunohistochemistry on tumor sections to visualize immune cell infiltration.

-

Analyze tumor growth curves and immune cell population data for statistical significance.

References

A Technical Guide to CXCR2 Antagonism in Angiogenesis Modulation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the role of the C-X-C Motif Chemokine Receptor 2 (CXCR2) in angiogenesis and the therapeutic potential of its antagonism. For the purpose of specificity and data consolidation, this document will focus on a representative orally active, small-molecule CXCR2 antagonist, Navarixin (SCH-527123), as a surrogate for "CXCR2 antagonist 4". Navarixin is a potent and selective inhibitor of CXCR2 and its closely related receptor, CXCR1, which are pivotal in mediating inflammatory responses and pathological angiogenesis.

Introduction: The CXCR2 Axis in Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiology and various pathologies, including tumor growth and metastasis.[1][2] The CXCR2 signaling axis is a key driver of this process.[3][4] CXCR2 is a G-protein coupled receptor predominantly expressed on immune cells, such as neutrophils, and endothelial cells.[5] It is activated by a specific family of chemokines, the ELR+ CXC chemokines, which are characterized by a conserved glutamic acid-leucine-arginine (ELR) motif. This family includes CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and, most notably, CXCL8 (Interleukin-8).

Upon ligand binding, CXCR2 initiates downstream signaling cascades that promote endothelial cell proliferation, migration, and survival—hallmark steps of angiogenesis. In the context of cancer, tumor cells often secrete high levels of CXCR2 ligands, creating a microenvironment that fosters robust angiogenesis, thereby supplying the tumor with essential nutrients and oxygen for growth and providing a route for metastasis. Consequently, inhibiting the CXCR2 pathway presents a promising therapeutic strategy to disrupt tumor-associated angiogenesis.

The CXCR2 Signaling Pathway in Angiogenesis

Activation of CXCR2 by its ligands triggers a conformational change, leading to the dissociation of the coupled heterotrimeric G-protein into Gαi and Gβγ subunits. The Gβγ subunit is primarily responsible for the pro-angiogenic signals, activating key downstream effectors like Phosphoinositide 3-kinase (PI3K) and Phospholipase C-β (PLC-β).

-

PI3K/Akt Pathway: Activation of PI3K leads to the phosphorylation and activation of Akt, a serine/threonine kinase that promotes endothelial cell survival and proliferation.

-

PLC-β/MAPK Pathway: PLC-β activation results in the generation of diacylglycerol (DAG) and inositol triphosphate (IP3). This cascade ultimately activates the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2, which is crucial for regulating the migration and proliferation of endothelial cells.

-

VEGF Crosstalk: The CXCR2 pathway also intersects with the Vascular Endothelial Growth Factor (VEGF) signaling cascade, a master regulator of angiogenesis. CXCR2 activation can lead to the secretion of VEGF, and conversely, VEGF can increase the expression of CXCR2 ligands, creating a potent pro-angiogenic feedback loop.

A CXCR2 antagonist, such as Navarixin, functions by competitively binding to the receptor, thereby blocking ligand-induced activation and inhibiting these downstream pro-angiogenic signals.

Visualization of CXCR2 Signaling

Caption: CXCR2 signaling pathway leading to angiogenesis and its inhibition by an antagonist.

Quantitative Data on CXCR2 Antagonism

The efficacy of CXCR2 antagonists in inhibiting angiogenesis has been quantified in numerous preclinical studies. The data below summarizes key findings for representative CXCR2 inhibitors.

Table 1: In Vitro Anti-Angiogenic Activity of CXCR2 Antagonists

| Compound | Assay Type | Cell Line | Metric | Result | Reference |

| SCH-527123 | Chemotaxis | HLMVEC | IC50 | 25 nM | |

| SCH-479833 | Proliferation | A375SM Melanoma | % Inhibition | Significant at 10 µM | |

| SCH-527123 | Invasion | A375SM Melanoma | % Inhibition | Significant at 10 µM | |

| SB225002 | Tube Formation | HBMEC | % Reduction | Significant reduction | |

| Reparixin | Tube Formation | HUVEC | % Inhibition | Concentration-dependent |

HLMVEC: Human Lung Microvascular Endothelial Cells; HBMEC: Human Brain Microvascular Endothelial Cells; HUVEC: Human Umbilical Vein Endothelial Cells.

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity of CXCR2 Antagonists

| Compound | Animal Model | Tumor Type | Dose / Route | Key Findings | Reference |

| SCH-479833 | Nude Mice | Pancreatic (Xenograft) | 20 mg/kg, Oral | ↓ Tumor Growth, ↓ Microvessel Density, ↓ Metastasis | |

| SCH-527123 | Nude Mice | Melanoma (Xenograft) | 20 mg/kg, Oral | ↓ Tumor Growth, ↓ Microvessel Density, ↑ Apoptosis | |

| Navarixin | Phase 2 Trial | Advanced Solid Tumors | 30-100 mg, Oral | Evaluated with Pembrolizumab | |

| Anti-CXCR2 Ab | Murine Model | Tracheal Allograft | Intraperitoneal | ↓ Angiogenic activity, ↓ Endothelial cells | |

| CXCR2 Knockdown | BALB/c Mice | Mammary Tumor | N/A | ↓ Microvessel density with paclitaxel treatment |

Key Experimental Protocols

Reproducible and robust assays are essential for evaluating the anti-angiogenic potential of CXCR2 antagonists. Below are detailed methodologies for standard in vitro and in vivo experiments.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (Matrigel).

Protocol:

-

Preparation: Thaw Matrigel Basement Membrane Matrix on ice overnight. Using pre-chilled pipette tips and plates, coat a 96-well plate with 50 µL of Matrigel per well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Cell Seeding: Harvest human endothelial cells (e.g., HUVECs) and resuspend them in basal medium containing 2% FBS.

-

Treatment: Add the CXCR2 antagonist (e.g., Navarixin) at various concentrations to the cell suspension.

-

Plating: Seed 1.5 x 10⁴ cells in a 100 µL volume onto the surface of the solidified Matrigel. Include a vehicle control and a positive control (e.g., VEGF).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

-

Visualization & Quantification: Visualize the tube network using a light microscope. Quantify the degree of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops in at least five random fields per well.

Visualization of In Vitro Workflow

Caption: Standard workflow for an in vitro endothelial cell tube formation assay.

In Vivo Matrigel Plug Assay

This widely used in vivo model assesses angiogenesis by implanting a Matrigel plug containing pro-angiogenic factors and/or test compounds subcutaneously into mice.

Protocol:

-

Preparation: Thaw Matrigel on ice. Mix liquid Matrigel (0.5 mL per plug) with a pro-angiogenic factor (e.g., FGF2 or VEGF) and the CXCR2 antagonist at the desired concentration. Heparin is often included to prevent the growth factors from diffusing away.

-

Animal Model: Use immunocompromised mice (e.g., athymic nude mice) to prevent an immune reaction to human cells or proteins. Anesthetize the mouse.

-

Injection: Inject the 0.5 mL Matrigel mixture subcutaneously into the dorsal flank of the mouse using a pre-chilled syringe. The liquid will form a solid plug as it warms to body temperature.

-

Incubation Period: Allow 7-21 days for host endothelial cells to invade the plug and form new blood vessels. The CXCR2 antagonist can be administered systemically (e.g., orally) throughout this period.

-

Harvesting: After the designated time, euthanize the mice and surgically excise the Matrigel plugs.

-

Analysis:

-

Hemoglobin Content: Quantify the amount of hemoglobin in the plug using a Drabkin's reagent-based assay as a measure of overall blood vessel formation.

-

Immunohistochemistry: Fix, embed, and section the plugs. Stain sections with an endothelial cell-specific marker (e.g., CD31 or Isolectin-B4) to visualize and quantify the microvessel density (MVD).

-

Visualization of In Vivo Workflow

Caption: Standard workflow for an in vivo Matrigel plug angiogenesis assay.

Conclusion and Future Directions

The evidence strongly supports the role of the CXCR2 axis as a significant mediator of pathological angiogenesis, particularly in the tumor microenvironment. Antagonists targeting CXCR2, such as Navarixin, have demonstrated clear anti-angiogenic and anti-tumor effects in preclinical models by inhibiting endothelial cell proliferation, migration, and new vessel formation. The development of orally bioavailable small-molecule inhibitors makes this pathway an attractive target for therapeutic intervention.

Current research is focused on combination therapies. Several clinical trials are underway to evaluate the efficacy of CXCR2 antagonists in conjunction with standard chemotherapy or immune checkpoint inhibitors. The rationale is that by normalizing the tumor vasculature and modulating the immune-suppressive microenvironment, CXCR2 inhibition can enhance the delivery and efficacy of other anti-cancer agents. Further investigation into biomarkers for patient stratification and a deeper understanding of the crosstalk between CXCR2 and other angiogenic pathways will be critical for the successful clinical translation of this promising therapeutic strategy.

References

- 1. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Chemokines as mediators of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]

The Impact of CXCR2 Antagonism on Myeloid-Derived Suppressor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myeloid-derived suppressor cells (MDSCs) are a significant barrier to effective cancer immunotherapy. These immature myeloid cells accumulate in the tumor microenvironment (TME) and potently suppress anti-tumor immune responses, particularly those mediated by T cells. A critical pathway governing the recruitment of MDSCs to the TME is the axis formed by the chemokine receptor CXCR2 and its ligands. Tumors frequently overexpress CXCR2 ligands, creating a chemotactic gradient that attracts CXCR2-expressing MDSCs. Consequently, therapeutic blockade of CXCR2 has emerged as a promising strategy to inhibit MDSC trafficking, remodel the immunosuppressive TME, and enhance the efficacy of other immunotherapies. This technical guide provides an in-depth overview of the impact of CXCR2 antagonism on MDSCs, including the underlying signaling pathways, detailed experimental protocols for studying this interaction, and a summary of key quantitative data from preclinical studies.

The CXCR2 Signaling Axis in MDSC Recruitment

The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor predominantly expressed on myeloid cells, including neutrophils and MDSCs, particularly the granulocytic subset (G-MDSC).[1][2] The primary function of CXCR2 is to mediate the migration of these cells to sites of inflammation and, in the context of cancer, to the TME.[3][4]